molecular formula C21H38N2 B14230351 N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627519-88-4

N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B14230351
CAS No.: 627519-88-4
M. Wt: 318.5 g/mol
InChI Key: UVWMBPSFVZNMGO-UHFFFAOYSA-N
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Description

N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a long undecyl chain attached to an ethane-1,2-diamine backbone, with a 3-methylphenylmethyl group attached to one of the nitrogen atoms. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3-methylbenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The long undecyl chain may facilitate membrane penetration, enhancing its bioavailability and efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: Shares a similar aromatic structure but differs in the functional groups attached.

    N-Methyl-1,2-phenylenediamine: Similar diamine structure but lacks the long alkyl chain.

Uniqueness

N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its combination of a long alkyl chain and aromatic group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

627519-88-4

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H38N2/c1-3-4-5-6-7-8-9-10-11-15-22-16-17-23-19-21-14-12-13-20(2)18-21/h12-14,18,22-23H,3-11,15-17,19H2,1-2H3

InChI Key

UVWMBPSFVZNMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC=CC(=C1)C

Origin of Product

United States

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